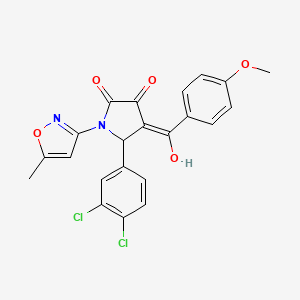![molecular formula C18H12ClNO3 B5405319 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5405319.png)
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is a chemical compound that has gained significant attention in recent years due to its potential scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its clinical use.
Direcciones Futuras
There are several future directions for research on 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol. One area of research could focus on developing more efficient synthesis methods for this compound. Another area of research could focus on identifying the specific molecular targets of this compound and elucidating its mechanism of action. Additionally, further studies could investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity.
Métodos De Síntesis
The synthesis of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been achieved using various methods. One commonly used method involves the reaction of 2-hydroxy-1,4-naphthoquinone with 6-chloro-1,3-benzodioxole-5-carbaldehyde in the presence of a base. This reaction results in the formation of an intermediate, which is then reacted with vinyl magnesium bromide to yield the final product.
Aplicaciones Científicas De Investigación
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been studied extensively for its potential scientific research applications. One of the most promising applications is its use as an anticancer agent. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c19-14-9-17-16(22-10-23-17)8-12(14)5-7-13-6-4-11-2-1-3-15(21)18(11)20-13/h1-9,21H,10H2/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZYGAUGABSNNJ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=NC4=C(C=CC=C4O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine](/img/structure/B5405236.png)
![3-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5405254.png)
![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-3-pyridinyl-1,3-propanediamine](/img/structure/B5405265.png)

![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B5405279.png)

![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5405306.png)
![5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5405326.png)
![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5405328.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5405329.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B5405335.png)
![2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5405343.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5405351.png)
![ethyl 1-[3-(2-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5405354.png)
